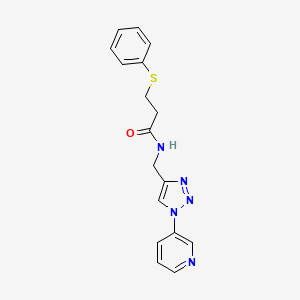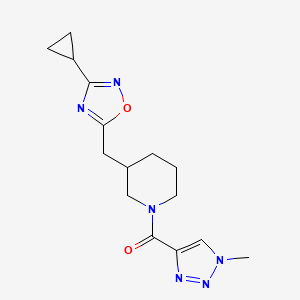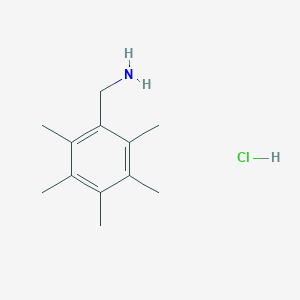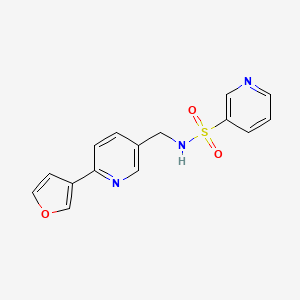
3-(phenylthio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(phenylthio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the family of 1,2,3-triazole compounds, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
Catalytic Applications
Synthesis and Catalysis : The compound is involved in the synthesis of palladium-allyl complexes, contributing to solvophobic interactions and aggregation behaviors, and displays catalytic activity for the Suzuki-Miyaura coupling reaction (Amadio et al., 2012).
Synthesis and Characterization
Compound Synthesis and Characterization : It is utilized in the creation of various compounds, including 1,2,4-triazoles and their derivatives. These compounds exhibit a range of antimicrobial activities, suggesting the chemical's role in developing potential therapeutic agents (Bayrak et al., 2009).
Molecular Interaction and Stability
Molecular Structure and Stability : The compound's interaction and stability are studied through its involvement in the formation of complexes, such as Hg(II) complexes, indicating its utility in understanding and potentially manipulating molecular interactions (Castiñeiras et al., 2018).
Bioactivity and Therapeutic Potential
Bioactivity and Therapeutic Applications : Its derivatives are investigated for various biological activities, including antimicrobial and potential therapeutic applications, highlighting the compound's relevance in medicinal chemistry (Harutyunyan et al., 2015).
Propiedades
IUPAC Name |
3-phenylsulfanyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(8-10-24-16-6-2-1-3-7-16)19-11-14-13-22(21-20-14)15-5-4-9-18-12-15/h1-7,9,12-13H,8,10-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOIMGPHDDKVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2604823.png)
![7-Chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2604824.png)



![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2604833.png)

![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2604836.png)
![3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604837.png)
![4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2604838.png)
